4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile
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Overview
Description
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile is a chemical compound with the molecular formula C20H15F2N. It is known for its unique structure, which includes a difluorophenyl group, an ethynyl linkage, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile typically involves the coupling of a difluorophenylacetylene with a benzonitrile derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the difluorophenyl group can engage in hydrogen bonding and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile: Similar structure but with a different position of the double bond in the pentenyl group.
2,6-Difluoro-4-(2-{4-[(1E)-pent-1-en-1-yl]phenyl}ethyl)benzonitrile: Contains an ethyl linkage instead of an ethynyl linkage.
Uniqueness
The presence of both difluorophenyl and ethynyl groups allows for versatile chemical modifications and interactions .
Properties
CAS No. |
797047-66-6 |
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Molecular Formula |
C20H15F2N |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-[2-(2,6-difluoro-4-pent-1-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H15F2N/c1-2-3-4-5-17-12-19(21)18(20(22)13-17)11-10-15-6-8-16(14-23)9-7-15/h4-9,12-13H,2-3H2,1H3 |
InChI Key |
SSESHSYETGLHSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
Origin of Product |
United States |
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